Cas no 2172118-40-8 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)-N-methylbutanamidopropanoic acid)

3-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)-N-methylbutanamidopropanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a methoxymethyl side chain and an N-methylated amide bond, enhancing conformational flexibility and metabolic stability in synthetic peptides. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where its sterically hindered backbone minimizes aggregation and improves coupling efficiency. Its solubility in common organic solvents facilitates handling in automated synthesis platforms. The presence of both protected and reactive groups allows for precise incorporation into complex peptide architectures, making it a versatile building block for medicinal chemistry and bioconjugation studies.
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)-N-methylbutanamidopropanoic acid structure
2172118-40-8 structure
Product Name:3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)-N-methylbutanamidopropanoic acid
CAS No:2172118-40-8
MF:C25H30N2O6
MW:454.515507221222
CID:6108129
PubChem ID:165535654
Update Time:2025-10-30

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)-N-methylbutanamidopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)-N-methylbutanamidopropanoic acid
    • 2172118-40-8
    • EN300-1520019
    • 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)-N-methylbutanamido]propanoic acid
    • Inchi: 1S/C25H30N2O6/c1-4-25(16-32-3,23(30)27(2)14-13-22(28)29)26-24(31)33-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,21H,4,13-16H2,1-3H3,(H,26,31)(H,28,29)
    • InChI Key: AUESIEAIZTXZGR-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(N(C)CCC(=O)O)=O)(COC)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 454.21038668g/mol
  • Monoisotopic Mass: 454.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 11
  • Complexity: 678
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 105Ų

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)-N-methylbutanamidopropanoic acid Pricemore >>

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Additional information on 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)-N-methylbutanamidopropanoic acid

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)-N-methylbutanamidopropanoic Acid: A Comprehensive Overview

The compound with CAS No. 2172118-40-8, known as 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)-N-methylbutanamidopropanoic acid, is a highly specialized organic molecule with significant applications in the fields of chemistry and biotechnology. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a methoxymethyl substituent, and an N-methylbutanamide moiety. These structural features contribute to its unique chemical properties and functional versatility.

Recent advancements in chemical synthesis have enabled the precise construction of this compound, leveraging cutting-edge methodologies such as peptide coupling reactions and protecting group strategies. The Fmoc group, a well-known protecting group in peptide chemistry, plays a pivotal role in safeguarding the amine functionality during multi-step synthesis. This ensures high yields and maintains the integrity of the molecule throughout the production process. The methoxymethyl substituent adds another layer of functionality, enhancing solubility and stability under various reaction conditions.

One of the most promising applications of this compound lies in its potential use as a building block in the development of advanced drug delivery systems. Researchers have explored its ability to serve as a linker in bioconjugate chemistry, facilitating the attachment of therapeutic agents to targeting ligands or nanoparticles. This capability is particularly valuable in the context of targeted drug delivery, where precise localization of therapeutic molecules is critical for efficacy and reduced side effects.

In addition to its role in drug delivery, this compound has shown promise in the field of biotechnology, particularly in applications involving protein engineering and enzyme modification. The presence of the Fmoc group allows for controlled deprotection under mild conditions, enabling its use in site-specific modifications of proteins. This has implications for the development of novel enzymes with enhanced catalytic activity or altered substrate specificity.

Recent studies have also highlighted the potential of this compound in bioorthogonal chemistry, where it can serve as a reactive handle for click chemistry reactions. This opens up new avenues for its use in labeling biomolecules, studying protein interactions, and developing sensors for biological analytes. The combination of its structural complexity and functional groups makes it an attractive candidate for these applications.

From a synthetic perspective, the preparation of this compound involves a series of carefully optimized steps, including nucleophilic substitutions, condensation reactions, and protecting group manipulations. The use of high-purity reagents and advanced analytical techniques ensures that the final product meets stringent quality standards required for research and industrial applications.

In conclusion, 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)-N-methylbutanamidopropanoic acid represents a significant advancement in modern organic synthesis. Its unique structure and functional groups position it as a valuable tool in various fields, from drug delivery to biotechnology. As research continues to uncover new applications for this compound, its impact on scientific progress is expected to grow further.

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